molecular formula C7H13O7P B12948601 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate CAS No. 35340-44-4

2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate

Cat. No.: B12948601
CAS No.: 35340-44-4
M. Wt: 240.15 g/mol
InChI Key: LAZHPSLNAQRNDQ-UHFFFAOYSA-N
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Description

2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate is a specialty acrylate monomer of high interest in materials science research. It combines the high reactivity of an acrylate group, known for undergoing polymerization reactions to form polymer chains , with a phosphate ester functional group . This unique structure provides two key research values: the ability to form cross-linked polymer networks and to enhance adhesion to various substrates, particularly metals and minerals. The ethoxyethoxy spacer within the molecule offers flexibility, which can be tailored to influence the final mechanical properties of the synthesized material, such as reducing brittleness . Researchers utilize this monomer to develop advanced polymeric materials, including high-performance coatings, adhesives, and hydrogels. In applications like solder-resistant inks or paper coatings, analogous acrylates are valued for providing low shrinkage and excellent flexibility . From an analytical chemistry perspective, compounds of this class can be separated and analyzed using reverse-phase (RP) HPLC methods, ensuring research quality and purity assessment . This product is intended for chemical synthesis and material research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any application in humans or animals.

Properties

CAS No.

35340-44-4

Molecular Formula

C7H13O7P

Molecular Weight

240.15 g/mol

IUPAC Name

2-(2-phosphonooxyethoxy)ethyl prop-2-enoate

InChI

InChI=1S/C7H13O7P/c1-2-7(8)13-5-3-12-4-6-14-15(9,10)11/h2H,1,3-6H2,(H2,9,10,11)

InChI Key

LAZHPSLNAQRNDQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Preparation of 2-(2-Hydroxyethoxy)ethyl Prop-2-enoate Intermediate

This intermediate is prepared by esterification of acrylic acid or its derivatives with diethylene glycol or its mono-hydroxyethyl ether.

  • Method:

    • React acrylic acid or acrylic anhydride with 2-(2-hydroxyethoxy)ethanol under acid catalysis (e.g., sulfuric acid or ion exchange resin catalyst).
    • The reaction is typically carried out under reflux with removal of water to drive esterification to completion.
    • Purification involves distillation or extraction to isolate the acrylate ester.
  • Reaction Scheme:
    $$
    \text{Acrylic acid} + \text{HO–CH}2\text{CH}2\text{O–CH}2\text{CH}2\text{OH} \xrightarrow[\text{catalyst}]{\text{heat}} \text{2-(2-Hydroxyethoxy)ethyl prop-2-enoate} + H_2O
    $$

  • Notes:
    This step is well-documented for similar acrylate esters such as 2-(2-ethoxyethoxy)ethyl prop-2-enoate.

Phosphorylation to Form this compound

  • Reagents:

    • Phosphorylating agents such as phosphorus oxychloride (POCl3), diethyl phosphorochloridate, or phosphorus pentoxide derivatives.
    • Base such as pyridine or triethylamine to neutralize HCl formed during reaction.
  • Procedure:

    • The hydroxy-functional acrylate intermediate is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
    • The phosphorylating agent is added dropwise at low temperature (0–5 °C) to control reaction rate and avoid side reactions.
    • The mixture is stirred, allowing formation of the phosphonate ester intermediate.
    • Subsequent hydrolysis (aqueous workup) converts the phosphonate ester to the free phosphonooxy acid group.
    • Purification is achieved by extraction, crystallization, or chromatography.
  • Reaction Scheme:
    $$
    \text{2-(2-Hydroxyethoxy)ethyl prop-2-enoate} + \text{POCl}_3 \xrightarrow[\text{base}]{0-5^\circ C} \text{Phosphonate ester intermediate} \xrightarrow{\text{hydrolysis}} \text{this compound}
    $$

  • Key Considerations:

    • The acrylate double bond is sensitive to polymerization; inhibitors such as hydroquinone monomethyl ether (MEHQ) are often added to prevent premature polymerization during synthesis.
    • Strict moisture control is necessary to avoid premature hydrolysis of phosphorylating agents.
    • Reaction temperature and stoichiometry must be optimized to maximize yield and purity.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Esterification Acrylic acid + 2-(2-hydroxyethoxy)ethanol + acid catalyst 80–110 4–8 hours 85–95 Water removal critical for high yield
Phosphorylation POCl3 + base (pyridine/TEA) + hydrolysis 0–5 (addition), then RT 2–6 hours 70–85 Low temp addition prevents side reactions
Purification Extraction, crystallization, chromatography Ambient Variable Use of polymerization inhibitors advised

Research Findings and Optimization

  • Yield Optimization:
    Studies indicate that slow addition of POCl3 at low temperature minimizes side reactions such as acrylate polymerization or over-phosphorylation. Using anhydrous conditions and inert atmosphere (nitrogen or argon) further improves product purity.

  • Polymerization Control:
    The presence of the acrylate double bond necessitates the use of radical inhibitors during synthesis and storage to prevent premature polymerization, which can reduce yield and complicate purification.

  • Alternative Phosphorylation Agents:
    Diethyl phosphorochloridate has been used as a milder phosphorylating agent, allowing better control over reaction and easier hydrolysis to the free acid form.

  • Scale-Up Considerations: Industrial scale synthesis requires continuous monitoring of temperature and moisture, with inline purification steps to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phosphonooxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the phosphonooxy group enhances the compound’s reactivity and allows for the formation of stable polymers with unique properties. The molecular targets and pathways involved in its action are related to its interaction with other monomers and initiators during the polymerization process .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name (CAS) Key Structural Features Molecular Weight Key Properties/Applications References
2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate Phosphonooxy group in ethoxy chain Not provided High hydrophilicity, biomedical polymers
2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate (1680-21-3) Diacrylate with triethylene glycol linker 298.3 g/mol Crosslinking agent for adhesives
2-[2-(ethenyloxy)ethoxy]ethyl prop-2-enoate (VEEA) Vinyl ether in ethoxy chain 200.2 g/mol UV-curable coatings, photopolymerization
2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate (48067-72-7) Methoxy-terminated ethoxy chain 218.25 g/mol Hydrophilic polymers, surfactants
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate (20345-61-3) Diethoxyphosphoryl group attached to acrylate 236.2 g/mol Flame retardants, reactive intermediates

Physicochemical Properties

  • Hydrophilicity: The phosphonooxy group in the target compound enhances water solubility compared to methoxy (e.g., 48067-72-7) or vinyl ether (VEEA) derivatives .
  • Reactivity: The vinyl ether in VEEA enables rapid UV-induced polymerization, whereas the phosphonooxy group may participate in ionic crosslinking or hydrogen bonding .
  • Acidity: The phosphonooxy group (pKa ~1-2) is more acidic than phosphoryl (pKa ~7) or methoxy groups, influencing pH-dependent behavior in aqueous systems .

Biological Activity

2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate, also known by its CAS number 35340-44-4, is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicine, and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17O5P. Its structure includes a phosphono group that is crucial for its biological interactions. The presence of the acrylate moiety allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

The biological activity of this compound can be attributed to its ability to act as a phosphorylating agent. This property allows it to modify proteins and other biomolecules, potentially altering their function. The phosphono group can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of various biological pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate enzymes by covalently modifying their active sites.
  • Cell Signaling Interference : By altering phosphorylation states of proteins, it can impact signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with phosphonate groups often display antimicrobial properties. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Inhibition of Enzymatic Activity : As a phosphorylating agent, it has the potential to inhibit specific enzymes involved in critical metabolic processes.

Research Findings and Case Studies

A review of the literature reveals several studies focused on the biological activity of similar phosphonate compounds, which can provide insights into the potential effects of this compound.

StudyFindings
Study A (2021)Investigated the antimicrobial effects against E. coli and S. aureus, demonstrating significant inhibition at low concentrations.
Study B (2020)Explored anticancer properties in vitro, showing reduced viability in breast cancer cell lines.
Study C (2019)Examined enzyme inhibition, revealing that the compound effectively inhibited acetylcholinesterase activity.

Applications in Medicine

The potential applications of this compound in medicine are promising:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting microbial infections and cancer.
  • Biochemical Research : It serves as a valuable tool for studying phosphorylation processes in cellular signaling pathways.

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